molecular formula C9H16N4 B13240223 4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine

4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine

Cat. No.: B13240223
M. Wt: 180.25 g/mol
InChI Key: QBBURPZUNKKTEK-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine is a triazine derivative featuring an isopropyl group at position 4 and a propyl group at position 6 of the triazine core. The triazine scaffold is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in targeting receptors such as serotonin (5-HT6), histamine (H4), and enzymes like EGFR or ENT2 . These analogs demonstrate diverse biological activities, including procognitive, anticancer, and anti-inflammatory effects, depending on their substituent patterns .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-propan-2-yl-6-propyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H16N4/c1-4-5-7-11-8(6(2)3)13-9(10)12-7/h6H,4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

QBBURPZUNKKTEK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with isopropylamine and propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted triazine derivatives with various functional groups replacing the amine groups.

Scientific Research Applications

4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of triazine derivatives is highly dependent on the substituents at positions 4 and 5. Below is a comparison of 4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine with key analogs:

Compound Position 4 Substituent Position 6 Substituent Primary Activity
4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine (Target) Isopropyl Propyl Inferred: Potential CNS modulation
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) 2,3-Dichlorophenoxypropyl 4-Methylpiperazine 5-HT6 antagonism, procognitive effects
(RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3) 4-Methylpiperazine Phenoxypropyl 5-HT6 antagonism, neuroprotection
4-((2-Isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 4) Thymol-derived phenoxymethyl 4-Methylpiperazine 5-HT6 binding, anxiolytic effects
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1) 4-Methylpiperazine 4-Chlorophenyl H4 receptor antagonism, anti-inflammatory
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 4-Methylpiperidine 4-Fluorophenyl Antileukemic activity

Pharmacological and ADMET Profiles

Receptor Selectivity and Binding Affinity Compound 2 and 3 (Phenoxy/Alkylpiperazine Derivatives): Exhibit high 5-HT6 receptor affinity (nanomolar range) and dual antagonism at 5-HT2A receptors, enhancing procognitive effects in rodent models . Compound 4 (Thymol Derivative): Shows superior 5-HT6 binding (Ki = 12 nM) due to its non-indole, non-sulfone structure, which improves selectivity . H4 Antagonists (e.g., Compound 1): Submicromolar H4R affinity (Ki = 0.3–0.8 µM) with minimal off-target activity at H3 receptors .

Pharmacokinetics and Brain Penetration Compound 3: Rapid brain uptake (peak concentration at 30 min) but shorter retention compared to Compound 2, which maintains 2-fold higher brain levels from 60–240 min . Alkyl vs. Piperazine/morpholine substituents improve solubility (logP ~2.0–2.5) and metabolic stability .

Safety and Toxicity Compound 2: Lower risk of drug-drug interactions (DDI) due to weak CYP450 inhibition compared to Compound 3 . Anticancer Triazines (e.g., 6-Aryl Derivatives): Exhibit cytotoxicity in cancer cells (IC50 = 5–20 µM) but require optimization to reduce off-target effects in non-cancerous cells .

Key Research Findings

  • Procognitive Potential: Phenoxyalkyltriazines (Compounds 2 and 3) reverse memory deficits in novel object recognition (NOR) tests, with Compound 3 showing faster onset due to early brain accumulation .
  • Structural Innovation: The thymol derivative (Compound 4) represents a breakthrough in 5-HT6 ligand design, avoiding traditional indole/sulfone motifs while maintaining potency .
  • Therapeutic Versatility: Alkyl substituents (e.g., propyl/isopropyl) may broaden applications beyond CNS disorders, such as in oncology or inflammation, though this requires validation .

Biological Activity

4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and biochemistry.

Molecular Characteristics:

  • Molecular Formula: C₉H₁₆N₄
  • Molecular Weight: 180.25 g/mol
  • IUPAC Name: 4-propan-2-yl-6-propyl-1,3,5-triazin-2-amine

The synthesis of this compound typically involves cyclization reactions using precursors such as cyanuric chloride with isopropylamine and propylamine in organic solvents like dichloromethane or toluene. The reaction is facilitated by bases such as triethylamine and can be scaled for industrial production through continuous flow reactors .

Biological Activity Overview

4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

  • Antimicrobial Activity:
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly in bacterial systems. It may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death .
  • Anticancer Properties:
    • Research indicates that triazine derivatives can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies have shown that similar triazine compounds can modulate estrogen receptors and demonstrate anti-cancer activity in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The structure of the substituents on the triazine ring significantly influences this activity .
  • Neurological Applications:
    • Triazine derivatives are being explored as ligands for serotonin receptors (5-HT6), which are implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising binding affinities and potential therapeutic effects .

The mechanism by which 4-(Propan-2-yl)-6-propyl-1,3,5-triazin-2-amine exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may bind to key enzymes within microbial cells or cancer cells, disrupting their normal function.
  • Receptor Modulation: As a ligand for serotonin receptors, it can influence neurotransmitter systems, potentially offering therapeutic benefits for mood disorders or neurodegenerative conditions .

Anticancer Activity Study

A study on the anti-proliferative activity of triazine derivatives showed that specific substitutions on the triazine core led to varying degrees of efficacy against MCF-7 cells. For example:

CompoundIC₅₀ (µM) MCF-7IC₅₀ (µM) HCT-116
4b6.104.54
4n7.935.10

These results indicate that the presence of certain functional groups can enhance biological activity significantly .

Neurological Receptor Binding Study

Another study evaluated new triazine derivatives for their affinity towards serotonin receptors. Compounds similar to 4-(Propan-2-yl)-6-propyl exhibited binding affinities in the nanomolar range (K_i = 11 nM), suggesting their potential as therapeutic agents targeting neurological disorders .

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